Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
Overview
Description
Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate (MDC) is a synthetic compound that has been used in a variety of scientific applications, including synthetic organic chemistry, drug discovery, and biochemistry. MDC has a wide range of properties that make it useful in a variety of applications.
Scientific Research Applications
Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate has been used in a variety of scientific research applications, including drug discovery, synthetic organic chemistry, and biochemistry. In drug discovery, Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate has been used as a tool to study the mechanism of action of various drugs and to identify new drug targets. In synthetic organic chemistry, Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate has been used as a reagent for the synthesis of various compounds, including pharmaceuticals and pesticides. In biochemistry, Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate has been used to study the structure and function of proteins and other biomolecules.
Mechanism Of Action
Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate is believed to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate is also believed to inhibit the activity of other enzymes, such as phospholipase A2 (PLA2), which is involved in the breakdown of fatty acids. The exact mechanism of action of Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate is still not fully understood.
Biochemical And Physiological Effects
Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of enzymes, Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate has also been shown to have neuroprotective and cardioprotective effects.
Advantages And Limitations For Lab Experiments
Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate has several advantages for laboratory experiments. Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate is relatively stable and can be stored for long periods of time. Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate is also non-toxic and can be used in a variety of applications without the need for specialized safety equipment. However, Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate is not soluble in water and must be dissolved in an organic solvent prior to use.
Future Directions
Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate has a wide range of potential applications in the future. Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate could be used to develop new drugs and treatments for a variety of diseases, including cancer, inflammation, and neurodegenerative diseases. Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate could also be used to develop new synthetic methods and reagents for organic synthesis. In addition, Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate could be used to study the structure and function of proteins and other biomolecules. Finally, Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate could be used to develop new materials and catalysts for a variety of industrial applications.
properties
IUPAC Name |
methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2O2/c1-9(2)5(4-6(10)11)7(9)8(12)13-3/h4-5,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOOIMSFFIUFKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0028113 | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0028113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
CAS RN |
61898-95-1, 59897-93-7, 59897-94-8 | |
Record name | Permethrinic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61898-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059897937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3S)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059897948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061898951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0028113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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